molecular formula C8H9FN2O B1615598 n-(4-Amino-2-fluorophenyl)acetamide CAS No. 57165-12-5

n-(4-Amino-2-fluorophenyl)acetamide

Cat. No. B1615598
CAS RN: 57165-12-5
M. Wt: 168.17 g/mol
InChI Key: URXXVRGEJLUCNC-UHFFFAOYSA-N
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Description

“n-(4-Amino-2-fluorophenyl)acetamide” is an organic compound with the molecular formula C8H9FN2O . It is also known as 2-amino-2-(4-fluorophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of “n-(4-Amino-2-fluorophenyl)acetamide” consists of a fluorophenyl group attached to an acetamide group . The InChI code for this compound is 1S/C8H9FN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) .


Physical And Chemical Properties Analysis

The molecular weight of “n-(4-Amino-2-fluorophenyl)acetamide” is 168.17 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Metabolism and Chemical Properties

  • Metabolic Pathways : N-(4-Amino-2-fluorophenyl)acetamide, when orally administered, can be metabolized and eliminated in urine in different forms depending on the species. For example, in dogs, it was primarily eliminated as 2-amino-4-chloro-5-fluorophenyl sulphate, while in rats, it showed additional metabolites including N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide (Baldwin & Hutson, 1980).

  • X-Ray Powder Diffraction Studies : N-(4-Amino-2-fluorophenyl)acetamide has been characterized using X-ray powder diffraction, indicating its potential as a pesticide. The physical characteristics, such as 2θ peaks positions, relative peak intensities, and unit cell parameters, have been detailed (Olszewska, Pikus, & Tarasiuk, 2008).

Pharmaceutical and Chemical Synthesis

  • Intermediate for Antimalarial Drugs : It is used as an intermediate in the natural synthesis of antimalarial drugs, with chemoselective monoacetylation processes being explored for its production (Magadum & Yadav, 2018).

  • Production of Azo Disperse Dyes : N-(3-Amino-4-methoxyphenyl)acetamide, a derivative, is important in the production of azo disperse dyes. Novel catalytic hydrogenation methods for its synthesis have been developed (Zhang, 2008).

  • Immunomodulating Effects : Certain derivatives, such as N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, have shown potential in modifying lymphoid cell reactivity and enhancing macrophage inhibitory effects on tumor cells, suggesting applications in immunotherapy (Wang et al., 2004).

  • Crystal Structure Analysis : The crystal structure of derivatives, like 4-((4-fluorophenyl)amino)-4-oxobutanoic acid, has been extensively studied, providing insights into their molecular interactions and stability, which is crucial for pharmaceutical applications (Ashfaq et al., 2021).

Herbicidal and Biochemical Applications

  • Herbicidal Activity : Novel derivatives have been synthesized and shown to possess significant herbicidal activities against various weeds, suggesting agricultural applications (Wu et al., 2011).

  • Tyrosinase Inhibition : Studies have indicated that certain triazole-based derivatives of N-(4-Amino-2-fluorophenyl)acetamide demonstrate notable inhibitory activity against mushroom tyrosinase, a key enzyme in melanogenesis. This suggests potential applications in dermatology and cosmetics (Hassan et al., 2022).

  • Molecular Hydrogen Bond Analysis : The hydrogen bond properties of the peptide group in acetamide derivatives have been studied through density functional theory, providing valuable insights for biochemical applications (Mirzaei, Samadi, & Hadipour, 2010).

  • Two-Photon Absorption Enhancement : Research on triphenylamine derivatives of N-(4-Amino-2-fluorophenyl)acetamide has shown significant enhancement in two-photon absorption, relevant for optical and electronic applications (Wang et al., 2008).

  • Potential Antiplasmodial Properties : Novel N-(3-Trifluoroacetyl-indol-7-yl) acetamides, including derivatives of N-(4-Amino-2-fluorophenyl)acetamide, have shown promising antiplasmodial properties, highlighting their potential in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017).

Mechanism of Action

Target of Action

N-(4-Amino-2-fluorophenyl)acetamide is a bioactive compound

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur .

Biochemical Pathways

The biochemical pathways affected by N-(4-Amino-2-fluorophenyl)acetamide are currently unknown. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions, often through the action of an enzyme .

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can significantly impact the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of N-(4-Amino-2-fluorophenyl)acetamide’s action are currently unknown. These effects would typically involve changes at the molecular and cellular level as a result of the compound’s interaction with its target .

properties

IUPAC Name

N-(4-amino-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXXVRGEJLUCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972625
Record name N-(4-Amino-2-fluorophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Amino-2-fluorophenyl)acetamide

CAS RN

57165-12-5
Record name NSC81336
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Amino-2-fluorophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Amino-2-fluorophenyl)acetamide hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

198 g (1 mol) of 1-acetylamino-2-fluoro-4-nitrobenzene are transferred into a stainless steel autoclave together with 510 ml of methanol, about 3 g of palladium-on-charcoal (5%) are added and catalytic reduction is carried out in the course of 4 hours at 50° C. under a hydrogen pressure of 15 bar. After the catalyst has been removed, 450 ml of methanol are distilled off from the reaction solution in vacuo, the product which has precipitated is filtered off with suction and the residue is washed with a little methanol and dried at 50°-60° C. in a vacuum cabinet.
Quantity
198 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
510 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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